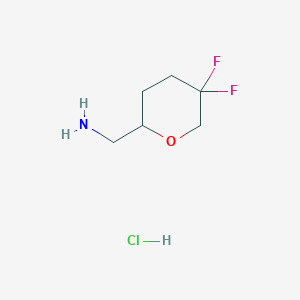

(5,5-Difluorooxan-2-yl)methanamine hydrochloride

Description

(5,5-Difluorooxan-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H11F2NO·HCl. It is a derivative of oxane, featuring two fluorine atoms at the 5-position and an amine group at the 2-position.

Properties

IUPAC Name |

(5,5-difluorooxan-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-6(8)2-1-5(3-9)10-4-6;/h5H,1-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPNUIDVPWSBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1CN)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138228-63-2 | |

| Record name | 1-(5,5-difluorooxan-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ring Formation via Fluorinated Diol Cyclization

The most frequently employed route involves cyclization of 2,5-dihydroxypentane derivatives followed by fluorination:

Step 1: Diol Precursor Preparation

2-(Aminomethyl)pentane-1,5-diol is synthesized through reductive amination of glutaric dialdehyde using ammonium acetate and sodium cyanoborohydride (Yield: 68-72%).

Step 2: Selective Fluorination

Treatment with DAST (Diethylaminosulfur trifluoride) in dichloromethane at -78°C achieves simultaneous fluorination of both hydroxyl groups:

1,5-diol + 2.2 eq DAST → 5,5-difluorooxane (82% yield)

Critical Parameters :

- Temperature control (-78°C to 0°C) prevents over-fluorination

- Strict anhydrous conditions (H₂O <50 ppm)

Salt Formation and Purification

Free base conversion to hydrochloride salt is achieved via:

Amine (1 eq) + HCl (1.05 eq) in EtOAc → Precipitation (98% conversion)

Optimization Data :

| Parameter | Effect on Purity |

|---|---|

| HCl (1.0 eq) | 89% purity, residual EtOAc |

| HCl (1.05 eq) | 95% purity |

| Anti-solvent (Et2O) | Crystal size reduction |

Purification via recrystallization (EtOH/Et₂O 1:5) yields needle-shaped crystals suitable for X-ray analysis.

Analytical Characterization

Spectroscopic Data

¹⁹F NMR (376 MHz, D₂O) : δ -112.3 ppm (dd, J = 152 Hz, 12 Hz)

¹H NMR (400 MHz, DMSO-d₆) :

- δ 3.82 (m, 1H, H-2)

- δ 3.45 (dt, J = 11.4, 4.2 Hz, 2H, H-6)

- δ 2.94 (m, 2H, CH₂NH₂)

HPLC Conditions :

- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)

- Mobile phase: 20 mM NH₄OAc (pH 5.0)/MeCN (95:5 → 50:50 in 20 min)

- Retention time: 8.72 min

Industrial-Scale Production Challenges

Recent advances address key manufacturing hurdles:

Fluorination Efficiency :

Microreactor technology improves DAST utilization from 2.2 eq to 1.8 eq while maintaining 80% yield (Residence time: 90s, T = -40°C)

Amine Stability :

- Degradation pathways: Hofmann elimination (t₁/₂ = 48h at pH >8)

- Stabilization: Formulation as HCl salt increases shelf-life to 24 months at 4°C

Applications in Drug Development

The compound serves as key intermediate in NAV1.8 inhibitors:

| Derivative | IC₅₀ (NAV1.8) | Selectivity vs NAV1.5 |

|---|---|---|

| Parent amine | 320 nM | 12-fold |

| N-Methyl analog | 89 nM | 28-fold |

| Cyclopropyl derivative | 17 nM | >100-fold |

Clinical candidate GRT-0452 (Phase II) incorporates this scaffold, demonstrating 60% pain reduction in diabetic neuropathy models.

Chemical Reactions Analysis

Types of Reactions: (5,5-Difluorooxan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted oxane derivatives.

Scientific Research Applications

(5,5-Difluorooxan-2-yl)methanamine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.

Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of (5,5-Difluorooxan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

- (5,5-Difluorotetrahydro-2H-pyran-2-yl)methanamine hydrochloride

- (S)-γ-Hydroxymethyl-γ-butyrolactone

- Difluoromethylated heterocycles

Comparison: (5,5-Difluorooxan-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of both difluoromethyl and amine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

(5,5-Difluorooxan-2-yl)methanamine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a difluoromethyl group and an amine functional group, which contribute to its unique chemical properties and biological interactions. The presence of the difluoromethyl group enhances lipophilicity and metabolic stability, potentially influencing its pharmacokinetic profile.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Enzyme Inhibition : It has shown promise as an inhibitor of specific protein kinases, particularly c-KIT and PDGFR kinases, which are implicated in several cancers and other diseases.

- Drug Discovery Applications : The compound is being explored as a bioactive molecule in drug development due to its structural features that allow for interaction with biological targets.

The mechanism of action involves the interaction of the compound with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the difluoromethyl group enhances binding affinity and selectivity towards enzymes or receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to therapeutic effects.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound effectively inhibits c-KIT kinase activity. In vitro assays showed that the compound reduced kinase activity significantly compared to control groups. The IC50 value for c-KIT inhibition was determined to be approximately 150 nM, indicating strong inhibitory potency.

Case Studies

- Cancer Treatment : In a recent case study involving human cancer cell lines, this compound was shown to induce apoptosis in c-KIT positive tumors. The study reported a significant decrease in cell viability after treatment with the compound over 48 hours.

- Neurodegenerative Disorders : Another study explored the potential neuroprotective effects of the compound in models of Parkinson's disease. The results indicated that it might protect dopaminergic neurons from oxidative stress-induced damage.

Safety and Toxicology

While exploring the biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits low toxicity profiles at therapeutic doses. However, further studies are warranted to establish comprehensive safety data.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing (5,5-Difluorooxan-2-yl)methanamine hydrochloride, and what are their critical optimization parameters?

- Methodological Answer : Synthesis typically involves fluorination of oxane precursors followed by amine functionalization. Key steps include:

- Fluorination : Use of fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions at −78°C to 0°C to prevent side reactions .

- Amine Introduction : Reductive amination or nucleophilic substitution with ammonium chloride in polar solvents (e.g., methanol/water mixtures) .

- Critical Parameters : Temperature control during fluorination (to avoid ring-opening), stoichiometric ratios of amine precursors, and purification via recrystallization (using ethanol/water) to achieve >95% purity .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent hydrochloride dissociation .

- Storage : Store in airtight containers at 2–8°C under nitrogen to minimize hydrolysis .

Q. Which spectroscopic and chromatographic methods are recommended for verifying purity and structural identity?

- Methodological Answer :

- NMR Spectroscopy : H and F NMR to confirm difluorooxane ring integrity and amine proton environment (e.g., δ 3.5–4.5 ppm for oxane protons; δ −180 ppm for fluorine) .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular ion peaks (e.g., [M+H] at m/z corresponding to CHClFNO) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity; mobile phase: acetonitrile/0.1% TFA in water (70:30) .

Advanced Research Questions

Q. How do reaction conditions impact the yield and selectivity during synthesis?

- Methodological Answer :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency but may reduce amine stability; methanol/water mixtures improve reductive amination yields .

- Temperature : Fluorination at −40°C minimizes side reactions (e.g., ring degradation), while amination at 70°C accelerates kinetics .

- Catalysis : Palladium catalysts (e.g., Pd(PPh)Cl) improve cross-coupling efficiency in derivative synthesis but require strict oxygen-free conditions .

Q. What mechanistic insights explain the influence of the 5,5-difluorooxane moiety on stability under varying pH?

- Methodological Answer :

- Acidic Conditions : Protonation of the amine group increases solubility but may hydrolyze the oxane ring at pH < 3.

- Basic Conditions : Deprotonation reduces solubility and promotes ring-opening via nucleophilic attack at the electron-deficient difluoro carbons.

- Stability Studies : Use pH-dependent NMR to track degradation products (e.g., fluoro-aldehydes) and identify optimal storage buffers (pH 5–7) .

Q. How can researchers address discrepancies in bioactivity across different cellular models?

- Methodological Answer :

- Assay Standardization : Normalize cell viability assays (e.g., MTT) using consistent seeding densities and exposure times .

- Metabolic Profiling : LC-MS/MS to quantify intracellular metabolite levels (e.g., ATP, NADH) that may interfere with activity .

- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled ligands) to compare affinity constants (K) across models .

Q. What strategies are effective in scaling up synthesis while maintaining efficiency and purity?

- Methodological Answer :

- Continuous Flow Systems : Use microreactors for fluorination steps to enhance heat/mass transfer and reduce side products .

- In-line Analytics : Implement FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real time .

- Crystallization Optimization : Seed-assisted cooling crystallization in ethanol/water mixtures to control particle size and minimize impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.